5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Overview
Description
5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds have shown potential as protease inhibitors , suggesting that this compound may also interact with proteases or similar enzymes.
Mode of Action
It’s known that the compound is synthesized through a reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . The success of this elimination process is assumed to be dependent on the availability of the unshared electron pair on N1 and its ability to align antiperiplanar to the departing alcohol .
Biochemical Pathways
Given its potential role as a protease inhibitor , it may impact pathways involving these enzymes.
Result of Action
Related compounds have demonstrated diverse biological activities, including hypolipidemic activity and inhibitory activity towards the serine protease human leukocyte elastase .
Action Environment
It’s known that the reactions to synthesize this compound were carried out under very mild conditions such as room temperature or 30°c, without the use of an inert atmosphere .
Biochemical Analysis
Biochemical Properties
Benzoxazinone derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some benzoxazinone derivatives have been shown to inhibit cell proliferation . It is possible that 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-chloro-2-methyl-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONXTRAMSCAREG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Cl)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499801 | |
Record name | 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5627-73-6 | |
Record name | 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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